molecular formula C21H23N3O3S2 B2822913 2-{[4-(benzenesulfonyl)-2-(4-methylphenyl)-1H-imidazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide CAS No. 950396-46-0

2-{[4-(benzenesulfonyl)-2-(4-methylphenyl)-1H-imidazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide

Cat. No.: B2822913
CAS No.: 950396-46-0
M. Wt: 429.55
InChI Key: XSKLPBSAFZTCFJ-UHFFFAOYSA-N
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Description

This compound features a 1H-imidazole core substituted at the 4-position with a benzenesulfonyl group and at the 2-position with a 4-methylphenyl moiety. A sulfanyl-linked acetamide group, terminated with an isopropyl (propan-2-yl) chain, is attached at the 5-position of the imidazole ring. Its molecular formula is C₂₅H₂₆N₃O₃S₂, with a molar mass of 504.62 g/mol.

Properties

IUPAC Name

2-[[5-(benzenesulfonyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S2/c1-14(2)22-18(25)13-28-20-21(29(26,27)17-7-5-4-6-8-17)24-19(23-20)16-11-9-15(3)10-12-16/h4-12,14H,13H2,1-3H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSKLPBSAFZTCFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(N2)S(=O)(=O)C3=CC=CC=C3)SCC(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[4-(benzenesulfonyl)-2-(4-methylphenyl)-1H-imidazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide is a complex organic molecule belonging to the imidazole derivative class. Its unique structural features, including an imidazole ring, benzenesulfonyl group, and sulfanyl linkage, suggest potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The molecular formula of the compound is C18H17N3O3S2C_{18}H_{17}N_{3}O_{3}S_{2}, with a molecular weight of approximately 387.5 g/mol. The structure includes:

  • Imidazole Ring : Known for diverse biological activities.
  • Benzenesulfonyl Group : Enhances solubility and reactivity.
  • Sulfanyl Linkage : May contribute to biological interactions.

Biological Activities

Research indicates that compounds with similar structural frameworks exhibit various biological activities, including:

  • Antimicrobial Activity : Imidazole derivatives are often evaluated for their effectiveness against bacteria and fungi.
  • Anticancer Properties : Some studies suggest that these compounds can inhibit cancer cell proliferation.
  • Anti-inflammatory Effects : Potential modulation of inflammatory pathways has been observed.

Table 1: Comparative Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological Activity
4-(benzenesulfonyl)-1H-imidazoleLacks acetamide; simpler structureAnticancer activity reported
2-(methylthio)benzamideContains thioether instead of sulfanylAntimicrobial properties
1H-imidazole-4-sulfonamideSimilar imidazole core; lacks additional substituentsPotential anti-inflammatory effects

The mechanism of action for this compound likely involves interactions with specific enzymes or receptors. It may inhibit the activity of enzymes involved in cell division or inflammatory responses, leading to its observed biological effects.

Proposed Mechanisms:

  • Enzyme Inhibition : Binding to active sites on enzymes could prevent substrate interaction.
  • Receptor Modulation : Altering receptor activity may affect signaling pathways related to inflammation or cell growth.

Case Studies and Research Findings

Recent studies have focused on evaluating the biological activity of similar imidazole derivatives:

  • Anticancer Studies : A study evaluated the anticancer effects of imidazole derivatives on various cancer cell lines, demonstrating significant cytotoxicity against breast and renal cancer cells through apoptosis induction mechanisms .
  • Antimicrobial Evaluation : Another research highlighted the antimicrobial properties of imidazole derivatives against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum efficacy that warrants further exploration.
  • Anti-inflammatory Research : Investigations into the anti-inflammatory potential indicated that certain derivatives could inhibit nitric oxide production in lipopolysaccharide-induced macrophages, implicating their role in inflammatory response modulation .

Comparison with Similar Compounds

Key Research Findings and Hypotheses

Kinase Inhibition : Structural resemblance to SB203580 implies possible kinase activity, warranting enzymatic assays to validate p38 MAPK interaction .

Solubility-Bioavailability Trade-off : The isopropyl group in the target compound may improve lipophilicity over cyclopropyl analogs but could limit solubility, necessitating formulation optimization .

Q & A

Q. What are the critical steps and optimal reaction conditions for synthesizing this compound?

The synthesis involves three key stages:

  • Imidazole ring formation : Cyclization of glyoxal derivatives with amines under acidic conditions (pH 4–6) at 60–80°C .
  • Sulfonylation : Reaction with benzenesulfonyl chloride in dry dichloromethane under inert atmosphere (N₂/Ar) at 0–5°C to minimize side reactions .
  • Thioacetamide coupling : Use of coupling agents (e.g., EDCI/HOBt) in anhydrous DMF, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient) . Critical factors include strict temperature control, moisture-free environments, and real-time monitoring via TLC/HPLC.

Q. Which spectroscopic and crystallographic methods confirm structural integrity?

  • 1H/13C NMR : Assigns protons (e.g., imidazole NH at δ 12.5 ppm) and carbons (sulfonyl S=O at ~1350–1150 cm⁻¹ in IR) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₂₈H₂₈N₃O₃S₂: 542.1532) .
  • Single-crystal X-ray diffraction : Resolves stereochemistry and confirms sulfonyl-imidazole geometry (e.g., bond angles <110° for strained rings) .

Advanced Questions

Q. How can researchers optimize the sulfonylation step to minimize byproduct formation?

  • Stoichiometric control : Use 1.1 equivalents of benzenesulfonyl chloride to avoid excess reagent.
  • Low-temperature addition : Maintain 0–5°C to suppress exothermic decomposition.
  • Scavengers : Add 4-dimethylaminopyridine (DMAP) to quench unreacted sulfonyl chloride .
  • In-line monitoring : Employ HPLC with UV detection (λ = 254 nm) to track reaction progress and isolate intermediates .

Q. What strategies resolve discrepancies in reported biological activity data (e.g., IC₅₀ variability)?

  • Purity validation : Ensure >95% purity via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
  • Assay standardization : Use identical cell lines (e.g., HEK293 vs. HeLa), passage numbers, and serum concentrations (e.g., 10% FBS) .
  • Orthogonal validation : Compare fluorescence-based (e.g., FLIPR) and colorimetric (e.g., MTT) assays to confirm target specificity .

Q. Which computational methods predict pH-dependent sulfanyl group reactivity?

  • Density functional theory (DFT) : Calculate sulfur pKa values (e.g., ΔG for deprotonation) using Gaussian09 with B3LYP/6-31G* basis set .
  • Molecular dynamics (MD) : Simulate solvation effects in explicit water models (e.g., TIP3P) to assess protonation states under physiological pH (5.0–7.4) .
  • Benchmarking : Validate predictions with experimental UV-Vis titration (e.g., λ shift from 280 nm to 320 nm upon deprotonation) .

Q. How should stability studies evaluate degradation pathways under physiological conditions?

  • Accelerated testing : Incubate at 40°C/75% relative humidity for 4 weeks, sampling weekly for UPLC-MS analysis .
  • Degradant identification : Compare MS/MS fragmentation patterns (e.g., m/z 542 → 425 for sulfonyl cleavage) to synthetic standards .
  • Photostability assessment : Expose to 1.2 million lux·hr under ICH Q1B guidelines to detect light-sensitive byproducts .

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